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Compound of Interest

Compound Name: Prothrombin (18-23)

Cat. No.: B034700 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the chemical synthesis and purification of the

prothrombin 18-23 peptide, a cyclic hexapeptide with the sequence cyclo(Cys-Leu-Glu-Glu-

Pro-Cys). The intramolecular disulfide bond between the two cysteine residues is a key

structural feature. The synthesis is based on modern solid-phase peptide synthesis (SPPS)

using Fmoc/tBu chemistry, followed by solution-phase cyclization and purification by reversed-

phase high-performance liquid chromatography (RP-HPLC).

Overview of Prothrombin 18-23 Peptide
Prothrombin fragment 18-23 is a structurally significant peptide due to its cyclic nature

conferred by a disulfide bridge.[1] This cyclic conformation is crucial for its biological

recognition and stability.[1] The synthesis of this peptide presents challenges typical of cyclic,

disulfide-containing peptides, requiring careful selection of protecting groups and optimization

of cyclization conditions.[1]

Experimental Protocols
This section details the step-by-step methodology for the synthesis and purification of the

prothrombin 18-23 peptide.
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The linear peptide precursor (H-Cys(Trt)-Leu-Glu(OtBu)-Glu(OtBu)-Pro-Cys(Trt)-OH) is

synthesized on a solid support using the Fmoc/tBu strategy.

Materials and Reagents:

Fmoc-Cys(Trt)-Wang resin

Fmoc-protected amino acids: Fmoc-Pro-OH, Fmoc-Glu(OtBu)-OH, Fmoc-Leu-OH, Fmoc-

Cys(Trt)-OH

Coupling reagent: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium

hexafluorophosphate)

Base: DIPEA (N,N-Diisopropylethylamine)

Fmoc deprotection solution: 20% piperidine in DMF (N,N-Dimethylformamide)

Solvents: DMF, DCM (Dichloromethane), Methanol

Washing solvent: DMF

Protocol:

Resin Swelling: Swell the Fmoc-Cys(Trt)-Wang resin in DMF for 30 minutes.

Fmoc Deprotection:

Treat the resin with 20% piperidine in DMF for 5 minutes.

Drain and repeat the treatment for 15 minutes.

Wash the resin thoroughly with DMF (5 times).

Amino Acid Coupling:

Pre-activate a 4-fold molar excess of the next Fmoc-amino acid with HBTU (3.95 eq) and

DIPEA (8 eq) in DMF for 5 minutes.

Add the activated amino acid solution to the resin and shake for 2 hours.
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Monitor the coupling reaction using a Kaiser test. If the test is positive, repeat the coupling.

Wash the resin with DMF (5 times).

Repeat Cycles: Repeat the deprotection and coupling steps for each amino acid in the

sequence: Pro, Glu(OtBu), Glu(OtBu), Leu, and Cys(Trt).

Final Deprotection: After coupling the last amino acid, perform a final Fmoc deprotection as

described in step 2.

Resin Washing and Drying: Wash the resin with DMF, DCM, and Methanol, then dry under

vacuum.

The linear peptide is cleaved from the solid support with simultaneous removal of the side-

chain protecting groups, except for the Trityl groups on the Cysteine residues which are labile

to the cleavage cocktail.

Cleavage Cocktail:

TFA (Trifluoroacetic acid): 95%

TIS (Triisopropylsilane): 2.5%

Water: 2.5%

Protocol:

Treat the dried resin with the cleavage cocktail for 2-3 hours at room temperature.

Filter the resin and collect the filtrate.

Precipitate the crude peptide by adding cold diethyl ether.

Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.

Dry the crude linear peptide under vacuum.

The linear peptide is cyclized in solution by forming a disulfide bond between the two cysteine

residues.
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Protocol:

Dissolve the crude linear peptide in a dilute solution (0.1 mg/mL) of 0.1 M ammonium

bicarbonate buffer (pH 8.0-8.5).

Stir the solution gently at room temperature, open to the air, for 12-24 hours to allow for air

oxidation.

Monitor the cyclization progress by RP-HPLC by observing the disappearance of the linear

peptide peak and the appearance of the cyclic peptide peak.

Once the reaction is complete, lyophilize the solution to obtain the crude cyclic peptide.

The crude cyclic peptide is purified using preparative RP-HPLC.

HPLC Parameters:

Column: C18 silica column (e.g., 10 µm particle size, 250 x 22 mm)

Mobile Phase A: 0.1% TFA in water

Mobile Phase B: 0.1% TFA in acetonitrile

Gradient: A linear gradient from 10% to 40% B over 30 minutes is a good starting point. The

exact gradient should be optimized based on analytical HPLC of the crude product.

Flow Rate: 20 mL/min

Detection: UV at 220 nm

Protocol:

Dissolve the crude cyclic peptide in a minimal amount of mobile phase A.

Inject the sample onto the equilibrated HPLC column.

Collect fractions corresponding to the major peak.

Analyze the purity of the collected fractions by analytical RP-HPLC.
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Pool the pure fractions and lyophilize to obtain the final purified prothrombin 18-23 peptide.

Data Presentation
The following tables summarize the expected quantitative data for the synthesis and

purification of prothrombin 18-23 peptide.

Table 1: Summary of Synthesis Parameters and Expected Yields

Step Key Parameters Expected Crude Yield (%)

SPPS
Fmoc/tBu chemistry,

HBTU/DIPEA coupling
> 70%

Cleavage TFA/TIS/Water (95:2.5:2.5) > 80% (of theoretical)

Cyclization
Air oxidation in NH4HCO3

buffer (pH 8.0-8.5)
> 90% conversion

Overall Crude Yield 50 - 60%

Table 2: Summary of Purification and Final Product Specifications

Parameter Specification

Purification Method Preparative RP-HPLC

Final Purity > 95% (as determined by analytical RP-HPLC)

Final Yield (after purification) 10 - 20% (of theoretical crude)

Molecular Weight (Monoisotopic) 675.22 Da

Storage -20°C as a lyophilized powder

Visualization of Experimental Workflow
The following diagram illustrates the complete workflow for the synthesis and purification of the

prothrombin 18-23 peptide.
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Caption: Workflow for the synthesis and purification of prothrombin 18-23 peptide.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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